molecular formula C17H18BrN5O4S B2627622 N-(4-bromophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1105227-20-0

N-(4-bromophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2627622
CAS No.: 1105227-20-0
M. Wt: 468.33
InChI Key: NQNWGDQQRAZRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Heterocyclic System: Triazolo[4,3-b]Pyridazin-3-one Scaffold

The central scaffold of the compound is the triazolo[4,3-b]pyridazin-3-one system, a bicyclic structure comprising a 1,2,4-triazole ring fused to a pyridazinone moiety. The triazole ring (positions 1–3) shares two adjacent atoms with the pyridazinone ring (positions 4–6), creating a planar, conjugated system that enhances electron delocalization. The pyridazinone component introduces a ketone group at position 3, which contributes to hydrogen-bonding interactions and influences the molecule’s solubility profile.

Key structural features include:

  • Fusion Pattern : The triazole ring is annulated at the [4,3-b] position of the pyridazinone, placing the nitrogen atoms at positions 1, 2, and 4 of the triazole in proximity to the pyridazinone’s carbonyl group. This arrangement creates a rigid, planar geometry that stabilizes the molecule through intramolecular charge transfer.
  • Electronic Effects : The electron-deficient nature of the triazole ring, combined with the electron-withdrawing carbonyl group of the pyridazinone, polarizes the scaffold, making it susceptible to nucleophilic attack at position 6.

Substituent Configuration: 4-Bromophenyl Acetamide Moiety

The 4-bromophenyl acetamide group is appended to the triazole ring via a methylene linker at position 2. This substituent introduces both steric bulk and electronic modulation:

  • Bromine’s Electronic Influence : The para-bromine atom on the phenyl ring exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the acetamide’s carbonyl group through resonance delocalization. This effect enhances the electrophilicity of the acetamide’s carbonyl carbon, potentially increasing reactivity in nucleophilic acyl substitution reactions.
  • Steric Considerations : The 4-bromophenyl group’s planar geometry aligns with the triazolo-pyridazinone core, minimizing steric clashes. However, the bromine atom’s van der Waals radius (1.85 Å) introduces slight torsional strain in the acetamide linker, as evidenced by computational models of analogous systems.

Sulfonyl Functionalization: tert-Butylsulfonyl Group at Position 6

The tert-butylsulfonyl group at position 6 of the pyridazinone ring serves dual roles:

  • Electron-Withdrawing Effects : The sulfonyl group (-SO₂-) withdraws electron density via its polarizable S=O bonds, further activating the core scaffold toward electrophilic aromatic substitution at position 5.
  • Steric Shielding : The bulky tert-butyl moiety (2-methylpropane-2-sulfonyl) creates a steric barrier around position 6, protecting the sulfonyl group from nucleophilic displacement while directing reactivity to other regions of the molecule.

Comparative studies of sulfonyl-substituted triazolopyridazines demonstrate that tert-butylsulfonyl groups improve metabolic stability by resisting oxidative cleavage in hepatic microsomes.

Stereoelectronic Effects of Bromine-Sulfonyl Synergy

The combined presence of the 4-bromophenyl and tert-butylsulfonyl groups generates a synergistic electronic environment:

  • Resonance-Assisted Polarization : The electron-withdrawing effects of both substituents create a polarized electron cloud across the triazolo-pyridazinone core, enhancing its dipole moment. This polarization facilitates interactions with biological targets, such as enzymes or receptors, that recognize electron-deficient aromatic systems.
  • Conformational Rigidity : Density functional theory (DFT) calculations on analogous structures reveal that the bromine and sulfonyl groups induce a slight distortion in the core scaffold’s planarity (≈5° dihedral angle), optimizing binding interactions in hydrophobic protein pockets.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(6-tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN5O4S/c1-17(2,3)28(26,27)15-9-8-13-20-22(16(25)23(13)21-15)10-14(24)19-12-6-4-11(18)5-7-12/h4-9H,10H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNWGDQQRAZRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=NN2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Bromophenyl Group: This step may involve a nucleophilic substitution reaction where a bromophenyl group is introduced to the triazolopyridazine core.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions could target the carbonyl groups within the triazolopyridazine core.

    Substitution: The bromophenyl group may participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(4-bromophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide exhibit notable antimicrobial properties. A study focusing on triazole derivatives demonstrated their effectiveness against various bacterial strains. These findings suggest that the compound could be further explored for potential use in developing new antimicrobial agents .

Anticancer Potential

There is growing evidence supporting the anticancer potential of compounds containing the triazole ring. In particular, derivatives of triazoles have shown promising activity against various cancer cell lines. For instance, N-(4-bromophenyl)-substituted triazoles have been linked to inhibiting tumor growth in experimental models . The compound's ability to interact with specific biological targets may facilitate its development as an anticancer therapeutic.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The mechanism often involves the inhibition of oxidative stress and modulation of neuroinflammatory pathways . The specific structure of this compound may enhance its efficacy in protecting neuronal cells.

Data Table: Summary of Biological Activities

Activity TypeReferenceObserved Effect
Antimicrobial Effective against bacterial strains
Anticancer Inhibits growth in cancer cell lines
Neuroprotective Reduces oxidative stress

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that N-(4-bromophenyl) derivatives showed significant inhibition zones compared to control groups. This suggests a potential application in treating infections caused by resistant bacterial strains .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on several cancer cell lines revealed that compounds similar to N-(4-bromophenyl)-substituted triazoles exhibited cytotoxic effects. The study highlighted the compound's mechanism involving apoptosis induction and cell cycle arrest at specific phases . These findings support further investigation into its utility as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Core Heterocycle Modifications

The target compound’s triazolopyridazine core distinguishes it from simpler pyrazine- or pyridine-based analogs. For example, 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide (reported in ) features a pyrazine ring instead of a triazolopyridazine system . The triazolopyridazine core introduces additional nitrogen atoms and a fused ring system, which may enhance π-π stacking interactions or hydrogen-bonding capacity compared to pyrazine derivatives.

Substituent Effects

In contrast, compounds like N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide (a structural analog from ) lack sulfonyl groups, relying on halogenated aryl groups for lipophilicity .

Physicochemical Properties

While melting points and solubility data for the target compound are unavailable, analogs provide context:

  • 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide has a melting point of 433–435 K and is soluble in dichloromethane .
  • Sulfonyl-containing compounds typically exhibit higher melting points and improved aqueous solubility due to enhanced polarity.

Table 1: Key Structural and Physical Comparisons

Compound Name Core Heterocycle Substituents Melting Point (K) Solubility Profile
Target Compound Triazolopyridazine 2-Methylpropane-2-sulfonyl Not reported Likely polar solvents
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazine None (pyrazine ring) 433–435 Dichloromethane
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide None (simple acetamide) 4-Chlorophenyl Not reported Lipophilic solvents

Research Findings and Limitations

Crystal Packing and Intermolecular Interactions

highlights that 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide forms 2D networks via N–H···N and C–H···O interactions, with a dihedral angle of 54.6° between aromatic rings . The target compound’s bulkier sulfonyl group and fused triazolopyridazine core may reduce this angle, altering crystal packing and solubility.

Knowledge Gaps

  • Direct data on the target compound’s biological activity, toxicity, or pharmacokinetics are absent in the provided evidence.
  • Comparative studies with sulfonyl-containing analogs are needed to validate structural hypotheses.

Biological Activity

N-(4-bromophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a complex compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, including its antimicrobial effects, enzyme inhibition capabilities, and interactions with biological targets.

Chemical Structure and Properties

The compound features a bromophenyl moiety and a triazolopyridazine core, which are known for their diverse biological activities. The sulfonyl group contributes to its solubility and reactivity, enhancing its interaction with biological systems.

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,3-b]pyridazine exhibit significant antimicrobial properties. For instance:

  • Activity Against Bacteria : Compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating activity comparable to standard antibiotics like ampicillin .
CompoundActivity Against S. aureusActivity Against E. coli
Compound AComparable to ampicillin50% of ampicillin activity
Compound BModerate activityWeak activity

Enzyme Inhibition

Enzyme inhibition studies reveal that the compound may act as an inhibitor of acetylcholinesterase (AChE) and urease:

  • AChE Inhibition : Certain derivatives have shown strong inhibitory effects on AChE, which is significant for neurodegenerative disease treatment.
  • Urease Inhibition : The compound also exhibited notable urease inhibitory activity, which can be crucial in treating infections caused by urease-producing bacteria .

Study 1: Antibacterial Efficacy

A study conducted on synthesized triazole derivatives demonstrated that several compounds exhibited strong antibacterial activity against clinical isolates of Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL .

Study 2: Enzyme Interaction

Docking studies have elucidated the interaction between the compound and various enzymes. The binding affinities suggest a potential therapeutic role in managing diseases linked to these enzymes .

Q & A

Q. What are the key challenges in synthesizing N-(4-bromophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis challenges include regioselectivity in forming the triazolo-pyridazinone core and introducing the 2-methylpropane-2-sulfonyl group. Optimization involves:

  • Stepwise functionalization : Use orthogonal protecting groups for sulfonyl and acetamide moieties to prevent side reactions .
  • Temperature control : Maintain <60°C during sulfonation to avoid decomposition of the sulfonyl chloride intermediate .
  • Catalytic systems : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of the 4-bromophenyl group .
  • Purity validation : Employ HPLC with a C18 column (ACN/H₂O gradient) to confirm >95% purity post-synthesis .

Q. How can researchers validate the structural integrity of this compound, particularly the sulfonyl and triazolo-pyridazinone moieties?

Methodological Answer:

  • X-ray crystallography : Resolve bond angles and dihedral angles to confirm the planar triazolo-pyridazinone ring and sulfonyl group orientation .
  • Multinuclear NMR :
    • ¹H NMR : Identify deshielded protons adjacent to the sulfonyl group (δ 8.2–8.5 ppm).
    • ¹³C NMR : Verify carbonyl resonance at ~170 ppm for the acetamide group .
  • High-resolution mass spectrometry (HRMS) : Match experimental m/z with theoretical molecular weight (C₁₈H₁₇BrN₄O₃S) within 2 ppm error .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

Methodological Answer:

  • Kinase inhibition screening : Use a panel of 50+ kinases (e.g., JAK2, EGFR) at 10 µM concentration to identify off-target effects .
  • Cytotoxicity profiling : Perform MTT assays on HEK293 and HepG2 cell lines, with IC₅₀ calculations using nonlinear regression (GraphPad Prism) .
  • Solubility testing : Measure kinetic solubility in PBS (pH 7.4) via nephelometry; expect <50 µM due to the sulfonyl group’s hydrophobicity .

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action for this compound’s observed kinase inhibition?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions between the triazolo-pyridazinone core and ATP-binding pockets (e.g., PDB ID: 1M17 for JAK2). Focus on hydrogen bonds with Lys882 and π-π stacking with Phe995 .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze root-mean-square deviation (RMSD) of <2 Å .
  • Free energy calculations : Apply MM/GBSA to estimate ΔG binding; correlate with experimental IC₅₀ values .

Q. How should researchers address contradictory data between in vitro activity and cellular efficacy?

Methodological Answer:

  • Permeability assays : Perform parallel artificial membrane permeability assay (PAMPA) to quantify passive diffusion. A logPₑ < −5 suggests poor membrane penetration despite high in vitro potency .
  • Metabolic stability testing : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. A t₁/₂ <30 min indicates rapid CYP450-mediated oxidation .
  • Prodrug derivatization : Mask the sulfonyl group with ester-linked moieties (e.g., pivaloyloxymethyl) to enhance bioavailability .

Q. What strategies optimize the compound’s selectivity for a specific kinase target?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Systematically modify:
    • Sulfonyl group : Replace 2-methylpropane with cyclopropylsulfonyl to reduce steric hindrance .
    • Bromophenyl substituent : Introduce electron-withdrawing groups (e.g., nitro) to enhance π-backbonding with catalytic lysine residues .
  • Covalent inhibition : Design acrylamide derivatives to target cysteine residues (e.g., Cys797 in EGFR) .

Q. How can researchers resolve discrepancies in crystallographic data and solution-phase NMR structures?

Methodological Answer:

  • Dynamic NMR : Acquire variable-temperature ¹H NMR (25–80°C) to detect conformational exchange broadening near the sulfonyl group .
  • Solid-state NMR : Compare chemical shifts of crystalline vs. lyophilized samples to identify packing-induced distortions .
  • DFT calculations : Optimize gas-phase and solvent-phase (PCM model) geometries using Gaussian16; overlay with X-ray data to assess environmental effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.